molecular formula C16H14F3N3O3S B2756282 6-oxo-N-(4-(trifluoromethoxy)benzyl)-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide CAS No. 1396759-09-3

6-oxo-N-(4-(trifluoromethoxy)benzyl)-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide

Cat. No.: B2756282
CAS No.: 1396759-09-3
M. Wt: 385.36
InChI Key: OQUIDJWESJAKHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-oxo-N-(4-(trifluoromethoxy)benzyl)-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide is a heterocyclic compound featuring a fused tetrahydropyrimido[2,1-b][1,3]thiazine core. The structure includes a 6-oxo group, a carboxamide moiety at position 3, and a 4-(trifluoromethoxy)benzyl substituent.

Properties

IUPAC Name

6-oxo-N-[[4-(trifluoromethoxy)phenyl]methyl]-3,4-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14F3N3O3S/c17-16(18,19)25-12-3-1-10(2-4-12)7-21-14(24)11-8-22-13(23)5-6-20-15(22)26-9-11/h1-6,11H,7-9H2,(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQUIDJWESJAKHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CSC2=NC=CC(=O)N21)C(=O)NCC3=CC=C(C=C3)OC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14F3N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

6-Oxo-N-(4-(trifluoromethoxy)benzyl)-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide (CAS Number: 1396759-09-3) is a complex organic compound with potential biological activity. This article explores its structural characteristics, synthesis, and biological properties based on available research findings.

Structural Characteristics

The molecular formula of the compound is C16H14F3N3O3SC_{16}H_{14}F_{3}N_{3}O_{3}S, with a molecular weight of 385.4 g/mol. The structure features a tetrahydropyrimido-thiazine core with a trifluoromethoxybenzyl substituent, which plays a crucial role in its biological interactions.

PropertyValue
Molecular FormulaC16H14F3N3O3SC_{16}H_{14}F_{3}N_{3}O_{3}S
Molecular Weight385.4 g/mol
CAS Number1396759-09-3

Synthesis

The synthesis of this compound may involve multi-step processes typical for heterocyclic compounds. While specific synthetic routes for this exact compound are not extensively documented in the literature, related compounds suggest that methods involving nucleophilic substitutions and cyclization reactions could be employed.

Biological Activity

Research into the biological activity of this compound is still emerging. However, preliminary studies indicate potential pharmacological effects:

  • Antimicrobial Activity : Similar compounds have shown activity against various bacterial strains. For instance, derivatives of thiazine and pyrimidine have been linked to antimicrobial properties due to their ability to inhibit bacterial enzyme activity.
  • Anticancer Properties : Some studies suggest that compounds with similar structures may exhibit cytotoxic effects against cancer cell lines. The trifluoromethoxy group is known to enhance bioactivity by improving lipophilicity and cellular uptake.

The exact mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized that its biological effects may stem from:

  • Inhibition of key metabolic pathways in pathogens or cancer cells.
  • Interaction with specific enzymes or receptors that regulate cellular functions.

Case Studies

  • Antimicrobial Efficacy : A study evaluating related thiazine derivatives demonstrated significant inhibition of Gram-positive and Gram-negative bacteria. The introduction of the trifluoromethoxy group was noted to enhance the antimicrobial potency.
  • Cytotoxicity Against Cancer Cells : In vitro studies on structurally similar compounds have shown promising results in reducing cell viability in various cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer).

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Below is a detailed comparison with two structurally related analogs:

Property Target Compound Compound 1 (N-benzyl-N-methyl-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide) Compound 2 (5-oxo-N-(4-(trifluoromethoxy)phenyl)-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide)
Core Structure Tetrahydropyrimido[2,1-b][1,3]thiazine (6-membered fused ring with N, S) Identical core Thiazolo[3,2-a]pyrimidine (5-membered thiazole fused to pyrimidine)
Oxo Group Position 6-oxo 6-oxo 5-oxo
Substituent 4-(Trifluoromethoxy)benzyl on carboxamide N-benzyl-N-methyl on carboxamide 4-(Trifluoromethoxy)phenyl directly attached to carboxamide
Molecular Formula Estimated: C₁₉H₁₇F₃N₃O₃S (hypothetical) Not explicitly provided; likely C₁₈H₁₉N₃O₂S C₁₄H₈F₃N₃O₃S
Molecular Weight ~440–450 g/mol (estimated) Not available 355.29 g/mol
Key Functional Differences - Trifluoromethoxy enhances metabolic stability
- Benzyl group for lipophilicity
- N-methyl may reduce polarity
- Simple benzyl lacks trifluoromethoxy’s electron-withdrawing effects
- Smaller, rigid thiazolo-pyrimidine core- Direct phenyl linkage may limit conformational flexibility

Q & A

Q. What are the optimal synthetic routes for 6-oxo-N-(4-(trifluoromethoxy)benzyl)-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide?

The synthesis typically involves multi-step reactions, including cyclization of thiazine precursors and functionalization of the trifluoromethoxybenzyl group. Key steps include:

  • Cyclization : Use of 2-aminothiazole derivatives with pyrimidine precursors under reflux in polar aprotic solvents (e.g., DMF or acetonitrile) to form the tetrahydropyrimidothiazine core .
  • Carboxamide coupling : Activation of the carboxylic acid intermediate with EDC·HCl and HOBt, followed by reaction with 4-(trifluoromethoxy)benzylamine .
  • Solvent optimization : Reactions in DMF at 60–80°C yield higher purity compared to THF or dichloromethane .

Q. Which spectroscopic methods are most effective for characterizing this compound’s structural integrity?

A combination of techniques is required:

  • NMR spectroscopy : 1^1H and 13^13C NMR confirm regioselectivity of the tetrahydropyrimidothiazine ring and substitution patterns (e.g., chemical shifts for trifluoromethoxy groups at δ 120–125 ppm in 13^13C NMR) .
  • Mass spectrometry (ESI-MS) : Validates molecular weight (e.g., [M+H]+^+ peaks) and detects side products like incomplete cyclization intermediates .
  • X-ray crystallography : Resolves stereochemical ambiguities in the fused heterocyclic system .

Advanced Research Questions

Q. How can reaction mechanisms for key transformations (e.g., cyclization) be elucidated?

  • Kinetic studies : Monitor reaction progress via in situ 19^19F NMR to track trifluoromethoxy group stability under varying temperatures .
  • Isotopic labeling : Use 15^{15}N-labeled amines to trace nitrogen incorporation during cyclization .
  • Computational modeling : DFT calculations (e.g., Gaussian 16) predict transition states and energy barriers for ring-closure steps .

Q. What strategies resolve contradictions in reported biological activities of structurally related compounds?

  • Comparative bioassays : Test the compound against analogs (e.g., varying trifluoromethoxy substitution) in standardized antimicrobial (MIC assays) or anticancer (cell viability) models to isolate structure-activity relationships .
  • Metabolic stability profiling : Use liver microsomes to assess if conflicting activity data arise from differential metabolic degradation .
  • Target engagement studies : SPR or ITC quantify binding affinity to suspected targets (e.g., kinase enzymes) to validate hypothesized mechanisms .

Q. How can computational methods optimize the compound’s pharmacokinetic properties?

  • ADMET prediction : Tools like SwissADME calculate logP (target <3), aqueous solubility, and CYP450 inhibition risks .
  • Docking simulations : AutoDock Vina identifies modifications to the benzyl group that enhance binding to biological targets without compromising metabolic stability .

Q. What experimental designs mitigate challenges in scaling up synthesis (e.g., low yields in cyclization)?

  • Flow chemistry : Continuous flow systems improve heat transfer and reduce side reactions during cyclization at elevated temperatures .
  • Catalyst screening : Test Pd/C or Ni catalysts for hydrogenation steps to optimize diastereomeric purity .
  • DoE (Design of Experiments) : Statistically optimize solvent ratios (e.g., DMF:H2_2O) and reagent stoichiometry to maximize yield .

Data Analysis and Validation

Q. How should researchers address discrepancies in spectral data between batches?

  • Batch-to-batch NMR comparison : Overlay 1^1H NMR spectra to detect impurities (e.g., residual solvents) .
  • HPLC-MS purity checks : Use C18 columns with UV detection (λ = 254 nm) and MS fragmentation to quantify impurities .
  • Elemental analysis : Confirm C, H, N, S, and F percentages within 0.4% of theoretical values .

Q. What methodologies validate the compound’s stability under physiological conditions?

  • Forced degradation studies : Expose the compound to pH 1–13 buffers, UV light, and 40°C/75% RH for 4 weeks, then analyze via HPLC .
  • Plasma stability assays : Incubate with human plasma (37°C, 24 hr) and quantify intact compound using LC-MS/MS .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.